Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride
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Overview
Description
Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of interest due to its potential pharmacological properties and its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of ethyl 2-aminopyridine-3-carboxylate with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, followed by cyclization and purification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with altered pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in medicinal chemistry and material science applications.
Scientific Research Applications
Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,5,6,7-Tetrahydrothiazolo[5,4-C]Pyridine-2-Carboxylate Hydrochloride
- Methyl 4,5,6,7-Tetrahydropyrazolo[4,3-B]Pyridine-6-Carboxylate
- Tert-Butyl 4,5,6,7-Tetrahydropyrazolo[4,3-B]Pyridine-6-Carboxylate
Uniqueness
Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride is unique due to its fused oxazole and pyridine ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13ClN2O3 |
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Molecular Weight |
232.66 g/mol |
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-2-13-9(12)8-11-6-5-10-4-3-7(6)14-8;/h10H,2-5H2,1H3;1H |
InChI Key |
OYYUNXCXLCPDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)CCNC2.Cl |
Origin of Product |
United States |
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